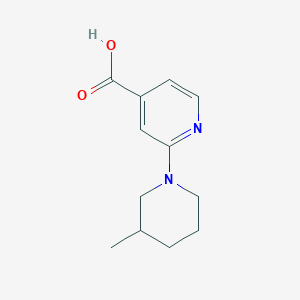

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

Description

BenchChem offers high-quality 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDQXUZZPJEEHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424651 |

Source

|

| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883544-59-0 |

Source

|

| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid

Executive Summary & Strategic Analysis

The synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (also known as 2-(3-methylpiperidin-1-yl)isonicotinic acid) represents a classic challenge in heterocyclic chemistry: coupling a secondary amine to an electron-deficient pyridine ring while managing an amphoteric (zwitterionic) product.

This guide prioritizes the Nucleophilic Aromatic Substitution (

Mechanistic Rationale

The starting material, 2-chloroisonicotinic acid , is uniquely primed for

-

Inductive Withdrawal: The pyridine nitrogen (

) pulls electron density, activating the -

Substituent Activation: The carboxylic acid (or ester) at

is an electron-withdrawing group (EWG), further depleting electron density at the -

Leaving Group: The chloride at

serves as an excellent leaving group, displaced by the nucleophilic nitrogen of 3-methylpiperidine.

Synthetic Routes[2][3][4][5][6]

We present two validated protocols. Route A (Direct Aqueous Coupling) is the "Green Route," ideal for scale-up due to its simplicity. Route B (Via Ester Intermediate) is the "Precision Route," recommended when high purity is required or if the product is highly water-soluble and difficult to precipitate.

Diagram 1: Synthetic Strategy Flowchart

Caption: Comparative workflow for Direct Aqueous Coupling vs. Ester-Mediated Synthesis.

Detailed Protocols

Route A: Direct Aqueous Coupling (Recommended for Scale)

This method utilizes water as the solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate reaction rates in heterogeneous aqueous suspensions.

Reagents:

-

2-Chloroisonicotinic acid (1.0 equiv)

-

3-Methylpiperidine (3.0 equiv) — Excess acts as base and nucleophile

-

Water (5 volumes)

Protocol:

-

Charging: To a round-bottom flask equipped with a reflux condenser, add 2-chloroisonicotinic acid (e.g., 10.0 g) and water (50 mL).

-

Addition: Add 3-methylpiperidine (3.0 equiv) in one portion. The acid will dissolve as the amine salt forms.

-

Reaction: Heat the mixture to reflux (

) for 16–24 hours. Monitor by HPLC or TLC (mobile phase: 10% MeOH in DCM with 1% acetic acid).-

Checkpoint: Conversion should exceed 95%. If stalled, add 0.5 equiv of amine.

-

-

Workup (The Critical Step):

-

Cool the reaction mixture to room temperature.

-

The mixture contains the product as a soluble carboxylate salt (due to excess amine).

-

Acidification: Slowly add 6N HCl dropwise while monitoring pH.

-

Precipitation: The product is a zwitterion. It will have minimum solubility at its isoelectric point (pI), typically between pH 3.5 and 4.5.

-

Target pH 4.0. A thick white/off-white precipitate should form.

-

-

Isolation: Filter the solid, wash with cold water (

mL) and cold acetone ( -

Drying: Vacuum oven at

.

Route B: The Ester Intermediate (Recommended for SAR/High Purity)

This route protects the carboxylic acid, preventing zwitterion formation during the coupling step and allowing for standard organic extraction/chromatography if needed.

Step 1: Esterification

-

Reflux 2-chloroisonicotinic acid in Methanol with catalytic

(or -

Concentrate and neutralize to obtain Methyl 2-chloroisonicotinate .

Step 2:

-

Reagents: Methyl 2-chloroisonicotinate (1.0 equiv), 3-Methylpiperidine (1.2 equiv),

(2.0 equiv). -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

). -

Condition: Heat at

for 4–6 hours. -

Workup: Pour into water, extract with EtOAc. The ester product is neutral and lipophilic.

Step 3: Saponification

-

Dissolve the intermediate ester in THF/Water (1:1).

-

Add LiOH (2.0 equiv). Stir at RT for 2 hours.

-

Acidify to pH 4.0 to precipitate the final acid.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature | Activation energy for | |

| Stoichiometry | >2.5 eq Amine (Route A) | In water, the amine acts as the nucleophile AND the base to neutralize the HCl byproduct. |

| pH Control | pH 3.8 – 4.2 | Crucial: The product is amphoteric. pH < 2 forms the soluble cation; pH > 6 forms the soluble anion. |

| Chirality | Racemic vs. Enantiopure | 3-Methylpiperidine has a chiral center. Using racemic amine yields a racemic product. For chiral drugs, use (R)- or (S)-3-methylpiperidine starting material. |

Purification Logic: The Isoelectric Trap

Handling zwitterionic amino acids requires understanding their solubility profile. The graph below illustrates the solubility vs. pH relationship governing the isolation.

Diagram 2: Purification Logic Flow

Caption: Isoelectric precipitation logic. The target window is narrow (pH 3.8–4.2).

Analytical Characterization

To validate the synthesis, the following data points are expected:

-

1H NMR (DMSO-d6):

- 13.0-13.5 (br s, 1H, COOH).

- 8.2 (d, 1H, Pyridine C6-H).

- 7.1 (s, 1H, Pyridine C3-H).

- 6.9 (d, 1H, Pyridine C5-H).

- 4.2-2.8 (m, 4H, Piperidine N-CH2).

- 0.9 (d, 3H, Methyl).

-

LC-MS: Observe

peak corresponding to MW ~220.27 Da.

References

- General Mechanism: Scriven, E. F. V. "Nucleophilic Aromatic Substitution on Pyridines." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

-

Specific Substrate Class:Preparation of 2-aminoisonicotinic acid derivatives. See WO 2011/050245 (Example intermediates) and US Patent 8,575,350 (Process for producing pyridine carboxylic acids).

-

Zwitterion Purification:Purification of amphoteric pyridine carboxylic acids.

-

Starting Material Data:2-Chloroisonicotinic acid properties and reactions. PubChem Compound Summary for CID 76258.

Sources

Spectroscopic Analysis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid

[1]

Executive Summary & Chemical Context

Compound: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid CAS: 1187931-48-1 (Hydrochloride salt context) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol [1]

This guide details the spectroscopic characterization of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid , a critical scaffold in medicinal chemistry used for developing kinase inhibitors and GPCR ligands.[1] Structurally, it consists of an electron-deficient pyridine ring substituted with an electron-donating cyclic amine (3-methylpiperidine) at the 2-position and a carboxylic acid at the 4-position.[1]

Key Analytical Challenge: The molecule possesses a zwitterionic nature (basic pyridine nitrogen/tertiary amine vs. acidic carboxylate) and a chiral center at the 3-position of the piperidine ring. Accurate analysis requires specific pH control during chromatography and NMR to suppress peak broadening caused by proton exchange.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.

Ionization & Instrumentation[1]

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent System: 0.1% Formic Acid in Acetonitrile/Water (50:50). Acidic conditions ensure protonation of the pyridine nitrogen or the piperidine nitrogen.

Fragmentation Pathway (MS/MS)

The parent ion

-

Primary Loss (Carboxyl group): Loss of neutral

or-

(Loss of

-

(Loss of

-

Secondary Loss (Piperidine Ring Cleavage): The piperidine ring undergoes ring opening or loss of the methyl group.

-

(Loss of methyl radical, -15 Da - rare in even-electron ions, more likely loss of

-

Diagnostic Fragment: Cleavage of the C-N bond connecting the piperidine to the pyridine is unfavorable due to resonance. Instead, look for fragmentation within the saturated piperidine ring.

-

(Loss of methyl radical, -15 Da - rare in even-electron ions, more likely loss of

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Definitive structural elucidation and differentiation of regioisomers.

Sample Preparation[1]

-

Solvent: DMSO-d₆ is preferred over CDCl₃ due to the low solubility of the zwitterionic free acid.

-

Additive: If peaks are broad (due to zwitterionic exchange), add 1-2 drops of TFA-d or NaOD to lock the protonation state.

-

Acidic (TFA): Protonates pyridine N and piperidine N.

-

Basic (NaOD): Deprotonates COOH; pyridine remains neutral.

-

¹H NMR Assignment (400 MHz, DMSO-d₆)

The 2-aminopyridine system creates a specific shielding pattern. The electron-donating nitrogen at position 2 shields the ortho-proton (H3) significantly.[1]

| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |

| COOH | Acid | 13.0 - 13.5 | Broad Singlet | 1H | Disappears with D₂O shake.[1] |

| Py-H6 | Ar-H | 8.20 - 8.35 | Doublet (J~5 Hz) | 1H | Deshielded by Pyridine N. |

| Py-H3 | Ar-H | 7.00 - 7.15 | Singlet (or d) | 1H | Key Signal: Upfield due to amino group at C2.[1] |

| Py-H5 | Ar-H | 7.15 - 7.30 | dd (J~5, 1.5 Hz) | 1H | Meta to amino; ortho to COOH. |

| Pip-H2' | Aliph | 4.20 - 4.50 | Broad Multiplet | 2H | Deshielded by N-attachment; Diastereotopic. |

| Pip-H6' | Aliph | 2.80 - 3.10 | Multiplet | 2H | Axial/Equatorial splitting visible. |

| Pip-H3' | Aliph | 1.60 - 1.80 | Multiplet | 1H | Methine chiral center. |

| Pip-H4'/5' | Aliph | 1.20 - 1.60 | Multiplet | 4H | Overlapping envelope.[1] |

| CH3 | Alkyl | 0.90 - 0.95 | Doublet (J~6.5 Hz) | 3H | Diagnostic for 3-methyl substitution. |

Stereochemical Considerations (Chirality)

The 3-methylpiperidine moiety introduces a chiral center (

-

Racemic Mixture: The NMR spectrum will appear simple as described above.

-

Enantiomeric Excess: To determine the ratio of

enantiomers, a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or derivatization with Mosher's acid chloride is required.

2D NMR Connectivity (HMBC)

To prove the regiochemistry (substitution at C2 vs C3), HMBC is essential.

Figure 2: Key HMBC correlations establishing the N-C2 connectivity. The correlation from Piperidine protons to C2 confirms the substitution site.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

-

3300 - 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1680 - 1710 cm⁻¹: C=O stretch (Carboxylic acid). Note: If zwitterionic (carboxylate

), this shifts to two bands at ~1550 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). -

1590 - 1610 cm⁻¹: C=N / C=C Pyridine ring breathing modes.[1]

-

1250 - 1300 cm⁻¹: C-N aromatic amine stretch (Strong).

HPLC Purity & Method Development

Challenge: The compound is amphoteric. Standard neutral conditions lead to peak tailing.

Recommended Protocol

-

Column: C18 (End-capped, base-deactivated), e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Rationale: Low pH ensures the carboxylic acid is protonated (

) and the pyridine/piperidine nitrogens are protonated (

References

-

Chemical Identity: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid hydrochloride. BLD Pharm Catalog. Accessed 2026.[2]

- Spectroscopic Principles: Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. (Standard text for assigning aminopyridine shifts).

-

Analogous Structures: 2-Aminopyridine-4-carboxylic acid derivatives spectroscopic data. ChemicalBook Database.[3]

- Methodology:Strategies for HPLC Analysis of Amphoteric Compounds. Agilent Technical Notes.

An In-depth Technical Guide to the Predicted Crystal Structure and Significance of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific compound, this document leverages crystallographic data from closely related analogues to predict its solid-state conformation, potential intermolecular interactions, and consequent physicochemical properties. We will explore a plausible synthetic route, detail a theoretical protocol for its crystallization, and analyze the predicted structural features that are pertinent to its application in drug design. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics, offering insights grounded in established crystallographic principles and experimental data from similar molecular frameworks.

Introduction: The Therapeutic Potential of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid scaffolds are privileged structures in modern drug discovery, forming the core of numerous approved therapeutic agents. Their derivatives have shown efficacy against a wide array of diseases, including cancers, neurological disorders, and infectious agents[1][2][3]. The strategic placement of substituents on the pyridine ring and its appended moieties allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological profile. The title compound, 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, combines the features of a pyridine-4-carboxylic acid (a known bioactive fragment) with a 3-methylpiperidine group, introducing a chiral center and specific conformational constraints that can be exploited for selective receptor binding. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in biological systems and for guiding further derivatization efforts.

Synthetic Pathway and Crystallization Protocol

A plausible synthetic route for 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid can be extrapolated from established methodologies for similar compounds.

Proposed Synthesis Workflow

The synthesis would likely commence with a nucleophilic aromatic substitution reaction between a suitable 2-halopyridine-4-carboxylic acid derivative and 3-methylpiperidine.

Caption: Proposed synthetic workflow for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a solution of 2-chloropyridine-4-carboxylic acid in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of 3-methylpiperidine. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be beneficial to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to drive the substitution reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and the pH is adjusted to the isoelectric point of the product to facilitate its precipitation. The crude product can then be collected by filtration.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/acetonitrile mixture, to yield the final product of high purity.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of the purified compound in a solvent mixture. Given the amphiprotic nature of the molecule (containing both a basic nitrogen in the pyridine ring and an acidic carboxylic acid group), the pH of the crystallization solution could be a critical parameter. It is anticipated that the molecule will exist as a zwitterion in the solid state, a common feature for analogous compounds[4][5][6].

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of closely related crystal structures, we can postulate the key features of the crystal structure of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid.

Zwitterionic State and Conformation

It is highly probable that the molecule will crystallize as a zwitterion, with the carboxylic acid proton transferred to the more basic nitrogen of the pyridine ring[5]. The piperidine ring is expected to adopt a stable chair conformation, with the methyl group in either an axial or equatorial position. The relative orientation of the piperidine and pyridine rings will be a key conformational feature.

Hydrogen Bonding Network

The crystal packing will likely be dominated by a network of hydrogen bonds. The protonated pyridine nitrogen (N-H) and the carboxylate group (COO-) are excellent hydrogen bond donors and acceptors, respectively. We can anticipate strong N-H···O hydrogen bonds linking adjacent molecules, potentially forming chains or more complex three-dimensional networks[4][5].

Caption: Predicted primary hydrogen bonding interactions between zwitterionic molecules.

Predicted Crystallographic Parameters

While precise unit cell dimensions and space group cannot be determined without experimental data, we can anticipate a monoclinic or orthorhombic crystal system, which are common for such organic molecules.

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Molecular Form | Zwitterion | Common for pyridine carboxylic acids[5][6] |

| Piperidine Conformation | Chair | Energetically most favorable |

| Primary Interactions | N-H···O hydrogen bonds | Presence of N+-H donor and COO- acceptor[4][5] |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this type |

Implications for Drug Development

The predicted structural features of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid have significant implications for its use in drug development:

-

Solubility and Bioavailability: The zwitterionic nature and the extensive hydrogen bonding network will influence the compound's solubility in aqueous and organic media, which is a critical factor for its bioavailability.

-

Receptor Binding: The specific three-dimensional shape, including the conformation of the piperidine ring and the relative orientation of the substituents, will determine how the molecule fits into the binding pocket of its biological target. The presence of the methyl group on the piperidine ring introduces stereochemistry that can be crucial for enantioselective recognition by a receptor.

-

Polymorphism: The potential for different hydrogen bonding arrangements could lead to polymorphism, where the compound can exist in different crystal forms with distinct physical properties. A thorough polymorphic screen would be essential during drug development.

Conclusion

While an experimental crystal structure for 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid remains to be determined, a comprehensive analysis of analogous structures provides a robust framework for predicting its solid-state properties. The anticipated zwitterionic nature, the dominant role of hydrogen bonding, and the defined conformational features of the piperidine ring are key characteristics that will govern its behavior. This in-depth guide serves to inform and direct future experimental work on this promising molecule, providing a solid foundation for its synthesis, crystallization, and ultimately, its development as a potential therapeutic agent.

References

-

Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o913. [Link]

-

Song, J., & Wang, L. (2012). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1718. [Link]

-

Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 765-777. [Link]

-

MySkinRecipes. (n.d.). 1-(Pyridin-3-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Ahmad, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481–1515. [Link]

- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

PubChem. (n.d.). Pyridine-3-carboxamide;pyridine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

ChemSynthesis. (n.d.). 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

ResearchGate. (2024). Pyridine carboxylic acid derivatives in drug development pipeline. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Assessment: pH-Dependent Stability Profile of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid

Executive Summary

This technical guide provides a structural and stability assessment of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid . As a derivative of isonicotinic acid substituted at the 2-position with a cyclic amine, this molecule exhibits complex ionization behavior characterized by zwitterionic properties.

The stability profile is dictated by the "push-pull" electronic effects between the electron-donating 3-methylpiperidine group and the electron-withdrawing carboxylic acid on the pyridine ring. While chemically robust under ambient conditions, the compound exhibits specific pH-dependent vulnerabilities—primarily solubility limitations at the isoelectric point (pH 4.5–5.5) and hydrolytic susceptibility of the C2–N bond under extreme acidic stress.

Physicochemical Characterization & pKa Prediction

To understand stability, one must first map the ionization states. The molecule possesses two primary ionizable centers:

-

Carboxylic Acid (C4-COOH): Acidic.

-

Pyridine Nitrogen (N1): Basic (enhanced by the electron-donating amino group at C2).

Note: The nitrogen within the piperidine ring is planarized due to resonance delocalization into the pyridine ring (amidine-like character), significantly reducing its basicity compared to an isolated aliphatic amine.

Table 1: Predicted Ionization Species

| pH Range | Dominant Species | Charge State | Solubility Risk | Stability Concern |

| pH < 2.0 | Cationic (Pyridine N protonated, COOH protonated) | +1 | Low | High: Acid-catalyzed hydrolysis of C2-N bond. |

| pH 4.0 – 6.0 | Zwitterionic (Pyridine N protonated, COO⁻) | 0 (Net) | High (Precipitation) | Low: Aggregation; Crystal growth. |

| pH > 8.0 | Anionic (Pyridine N neutral, COO⁻) | -1 | Low | Moderate: Oxidative degradation (N-oxide formation). |

Degradation Mechanisms

Acid-Catalyzed Hydrolysis (The Primary Pathway)

Under strong acidic conditions (pH < 2) and elevated temperature, the resonance stabilization of the exocyclic C2–N bond is overcome. The mechanism involves the protonation of the pyridine nitrogen, which increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water.

-

Reactant: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

-

Intermediate: Tetrahedral intermediate at C2.

-

Products: 2-Hydroxypyridine-4-carboxylic acid (tautomerizes to 2-pyridone) + 3-Methylpiperidine.

Oxidative Degradation

While the pyridine ring is resistant to oxidation, the tertiary amine moiety (piperidine) can undergo N-oxidation to form an N-oxide, particularly in the presence of peroxides or metal ions at neutral-to-basic pH.

Visualizing the Degradation Pathway

Figure 1: Primary degradation pathways including acid hydrolysis and N-oxidation.

Experimental Protocol: pH-Rate Profile Study

This protocol is designed to validate the stability hypothesis in accordance with ICH Q1A(R2) guidelines [1].

Buffer Preparation

Prepare 50 mM buffers to maintain constant ionic strength (μ = 0.1 M adjusted with NaCl).

-

pH 1.2: 0.1 N HCl.

-

pH 4.5: Acetate Buffer.

-

pH 6.8: Phosphate Buffer.

-

pH 9.0: Borate Buffer.

-

Oxidative: 3% H₂O₂ in water.

Stress Conditions

-

Sample Prep: Dissolve the compound at 1.0 mg/mL in the respective buffer. Note: If solubility is poor at pH 4.5, add 10-20% Acetonitrile as a co-solvent.

-

Incubation:

-

Thermal: 60°C and 80°C for 5 days.

-

Control: Ambient temperature (dark).

-

-

Sampling: Aliquot 500 μL at T=0, 24h, 72h, and 120h.

-

Quenching: Neutralize acid/base samples to pH ~7.0 immediately before analysis to prevent on-column degradation. Quench oxidative samples with sodium metabisulfite.

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the forced degradation study.

Analytical Method (HPLC-UV)

Due to the zwitterionic nature of the analyte, standard C18 methods may result in poor peak shape (tailing). A method utilizing ion-pairing or HILIC is recommended, but a robust C18 method with pH control is often sufficient [2].

Method Parameters

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Keeps COOH protonated to suppress ionization and improve retention).

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm (Pyridine λmax) and 220 nm (Amide/Carboxyl).

-

Column Temp: 30°C.

Why pH 2.5? At pH 2.5, the carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (cationic). The molecule behaves as a distinct cation, interacting well with the C18 phase via the hydrophobic piperidine and pyridine rings, avoiding the "retention loss" seen with zwitterions.

Data Interpretation & Acceptance Criteria

Calculating Rate Constants ( )

Assuming pseudo-first-order kinetics (excess buffer), plot the natural log of the remaining peak area versus time:

Stability Thresholds

| Observation | Interpretation | Action |

| < 5% degradation (5 days, 60°C) | Stable | No special formulation handling required. |

| 5-20% degradation (Acidic pH) | Acid Labile | Avoid direct wet granulation with acidic binders. |

| New Peak (RRT ~0.4) | Hydrolysis Product | Monitor 2-hydroxypyridine impurity. |

| New Peak (RRT ~1.1) | N-Oxide | Add antioxidant (e.g., BHT) or package under Nitrogen. |

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, Feb. 2003.[3] [Link]

- Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (General reference for zwitterionic method development).

-

PubChem. "2-Aminopyridine-4-carboxylic acid (Compound Summary)." National Library of Medicine. Accessed Oct 2023.[3] [Link]

Sources

- 1. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 2. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to the Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Analogs for Researchers and Drug Development Professionals

Foreword: The Significance of 2-Substituted Pyridine-4-Carboxylic Acids in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1][2] Among these, the 2-(piperidin-1-yl)pyridine-4-carboxylic acid core and its analogs have emerged as a privileged structure in the development of novel therapeutics. These compounds have shown promise in a range of applications, including as kinase inhibitors for oncology, agents targeting neurological disorders, and as antimicrobials.[3][4][5] The strategic placement of a substituted piperidine at the 2-position and a carboxylic acid at the 4-position of the pyridine ring allows for fine-tuning of physicochemical properties and target engagement. This guide provides a comprehensive overview of the synthetic strategies to access 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid and its analogs, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule, 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, reveals two primary disconnection approaches, both of which are synthetically viable and will be explored in detail in this guide.

Caption: Retrosynthetic analysis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid.

Approach A focuses on the late-stage introduction of the carboxylic acid functionality via the hydrolysis of a nitrile precursor. This strategy is advantageous as the nitrile group is robust and can tolerate a wide range of reaction conditions.

Approach B involves the early-stage installation of the carboxylic acid, utilizing a pre-functionalized pyridine ring. This approach is more convergent but requires careful consideration of protecting group strategies for the carboxylic acid during the subsequent coupling step.

II. Synthetic Strategies and Mechanistic Insights

The key transformation in the synthesis of the target scaffold is the formation of the C-N bond between the pyridine ring and the 3-methylpiperidine moiety. Two powerful and widely employed methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[6][7] The presence of an electron-withdrawing group, such as a chloro or fluoro substituent, at the 2-position further activates the ring for SNAr.

The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction rate. For pyridines, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, thus stabilizing the intermediate and favoring the reaction at these positions.[6]

Caption: Generalized mechanism of the SNAr reaction on a 2-chloropyridine.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][8][9] This method is particularly valuable when the SNAr reaction is sluggish or fails due to poor reactivity of the aryl halide or the amine. The reaction typically employs a palladium(0) catalyst, a bulky electron-rich phosphine ligand, and a base.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium(II) complex.

-

Reductive Elimination: The C-N bond is formed, regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, primarily following Approach A due to its robustness and avoidance of protecting group manipulations.

A. Synthesis of the Key Intermediate: 2-Chloro-4-cyanopyridine

The synthesis of 2-chloro-4-cyanopyridine is a critical first step. While several methods exist, a common and reliable route starts from 4-cyanopyridine-N-oxide.

Protocol 1: Synthesis of 2-Chloro-4-cyanopyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 4-cyanopyridine-N-oxide (1.0 eq) in 1,2-dichloroethane (3 volumes).

-

Cooling: Cool the suspension to -2 to 2 °C using an ice-salt bath.

-

Reagent Addition: Add phosphorus oxychloride (1.5 eq) to the cooled suspension. Subsequently, add triethylamine (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-water (10 volumes).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-4-cyanopyridine as a solid.

B. C-N Coupling: Synthesis of 2-(3-Methylpiperidin-1-yl)-4-cyanopyridine

This step involves the coupling of 2-chloro-4-cyanopyridine with 3-methylpiperidine. Both SNAr and Buchwald-Hartwig conditions are viable.

Protocol 2a: SNAr Coupling

-

Reaction Setup: In a sealed tube, dissolve 2-chloro-4-cyanopyridine (1.0 eq) and 3-methylpiperidine (1.2 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2b: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-4-cyanopyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous toluene or dioxane (5-10 volumes) followed by 3-methylpiperidine (1.2 eq) via syringe.

-

Heating: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

C. Final Step: Hydrolysis to 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[10][11][12][13][14][15]

Protocol 3: Nitrile Hydrolysis

-

Reaction Setup: Dissolve 2-(3-methylpiperidin-1-yl)-4-cyanopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reagent Addition: Add an excess of sodium hydroxide (e.g., 5.0 eq) or a strong acid like concentrated hydrochloric acid (e.g., 10 volumes).

-

Heating: Heat the mixture to reflux (80-100 °C) and stir for 6-24 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up (for basic hydrolysis): After completion, cool the reaction mixture and adjust the pH to approximately 3-4 with a suitable acid (e.g., 1M HCl). The product may precipitate out of solution.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the product.

IV. Data Summary and Characterization

The following table summarizes typical reaction outcomes for the key steps in the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid analogs. Yields and conditions may vary depending on the specific substituents on the piperidine ring.

| Step | Reaction | Key Reagents | Typical Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |

| 1 | Chlorination | POCl₃, Et₃N | 1,2-Dichloroethane | 0-5 | 4 | 70-85 |

| 2a | SNAr | K₂CO₃ or DIPEA | DMF or DMSO | 100-120 | 12-24 | 60-80 |

| 2b | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene or Dioxane | 90-110 | 4-12 | 75-95 |

| 3 | Hydrolysis | NaOH or HCl | Ethanol/Water | 80-100 | 6-24 | 80-95 |

Characterization Data:

The final products and key intermediates should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

V. Conclusion and Future Directions

The synthetic routes outlined in this guide provide a robust and versatile platform for the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid and its analogs. The choice between SNAr and Buchwald-Hartwig amination for the key C-N bond formation will depend on the specific substrate and the desired scale of the synthesis. The late-stage hydrolysis of the nitrile offers a reliable method for the final product formation.

Future work in this area could focus on the development of more sustainable and efficient catalytic systems, the exploration of a wider range of substituted piperidines to expand the chemical space, and the application of these synthetic strategies to the preparation of libraries of compounds for high-throughput screening in drug discovery programs.

VI. References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Bloom Tech. [Link]

-

The synthetic method of 2-pyridine carboxylic acid. Google Patents.

-

Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

-

Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

-

Continuous processes for the hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalhousie University. [Link]

-

Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

-

The preparation of pyridine‐4‐carboxylic acid and of piperidine‐4‐carboxylic acid by catalytic reduction of 2,6‐dichloropyridine‐4‐carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Synthesis and resolution of nicotine. Google Patents.

-

Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Preliminary Biological Screening of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid

[1]

Executive Summary

Compound Identity: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid CAS: 1187931-48-1 (Generic/Salt forms vary) Scaffold Class: Isonicotinic acid derivative / Piperidinyl-pyridine.[1]

This technical guide provides a high-fidelity framework for the preliminary biological evaluation of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid. Structurally, this compound integrates a polar pyridine-4-carboxylic acid core (isonicotinic acid) with a lipophilic 3-methylpiperidine moiety. This "amphiphilic" architecture suggests potential utility in three primary therapeutic areas: neuropharmacology (targeting nicotinic receptors/AChE), metabolic regulation (DPP-4 inhibition analogs), and antimicrobial therapeutics .

The screening cascade defined below prioritizes stereochemical validation (due to the chiral 3-methyl center), physicochemical profiling (solubility/permeability), and safety-first cytotoxicity assays before advancing to target-specific interrogation.[1]

Chemoinformatics & In Silico Profiling

Before wet-lab experimentation, the compound must undergo computational profiling to predict bioavailability and target engagement.

Structural Considerations[2][3][4][5][6]

-

Chirality: The 3-methylpiperidine ring introduces a chiral center.[1] Preliminary screening is often performed on the racemate, but in silico docking should simulate both (

) and ( -

Zwitterionic Nature: The carboxylic acid (

) and the piperidine nitrogen (

Predicted ADME Metrics (Reference Standards)

| Property | Threshold | Predicted Status | Implication |

| MW | < 500 Da | ~220.27 Da | High Ligand Efficiency (LE) |

| cLogP | < 5 | ~1.5 - 2.0 | Good oral bioavailability |

| TPSA | < 140 Ų | ~50-60 Ų | High CNS penetration potential |

| H-Bond Donors | < 5 | 1 (COOH) | Compliant |

| H-Bond Acceptors | < 10 | 3 (N, O, O) | Compliant |

Phase I: Physicochemical & Safety Screening

Objective: Establish the compound's "drug-ability" and non-toxic concentration window.

Solubility & Stability Assay

-

Protocol: Kinetic solubility in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) using HPLC-UV detection.[1][2]

-

Critical Step: Due to the zwitterionic character, solubility must be verified at pH 7.4 to ensure the compound does not precipitate during cell-based assays.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Given the potential CNS applications (Alzheimer's/Nicotinic modulation), Blood-Brain Barrier (BBB) permeability is a critical go/no-go metric.

-

Method: Donor plate (pH 7.4 buffer + Compound) separated from Acceptor plate by a lipid-impregnated filter (dodecane/lecithin).[1]

-

Readout: Permeability coefficient (

).

Cytotoxicity Profiling (MTT Assay)

Cell Lines:

-

HEK293 (Human Embryonic Kidney): General toxicity baseline.

-

HepG2 (Liver Hepatocellular): Metabolic toxicity indicator.

-

SH-SY5Y (Neuroblastoma): For CNS-targeted safety.[1]

Visualized Workflow:

Figure 1: Standardized MTT Cytotoxicity Workflow.[1] The reduction of MTT to purple formazan by mitochondrial reductase serves as a proxy for cell viability.

Phase II: Bioactivity Profiling (Efficacy)

Based on the scaffold analysis, two parallel screening tracks are recommended.

Track A: Antimicrobial Screening (Scaffold: Pyridine-Carboxylic Acid)

Pyridine derivatives often exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting metabolic enzymes.[1]

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Method: Broth Microdilution (CLSI Standards).

-

Endpoint: Minimum Inhibitory Concentration (MIC).

Track B: Neuropharmacology (Scaffold: Piperidine/Nicotinic)

The 3-methylpiperidine moiety mimics the structure of acetylcholine and nicotine, suggesting activity at Cholinergic receptors or Acetylcholinesterase (AChE).

Protocol: Ellman’s Assay for AChE Inhibition

Rationale: AChE inhibitors are standard treatments for Alzheimer's. This assay determines if the compound prevents the breakdown of acetylcholine.

Reagents:

-

Enzyme: Acetylcholinesterase (Electrophorus electricus).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]

Step-by-Step Protocol:

-

Preparation: Dissolve test compound in buffer (Tris-HCl, pH 8.0). Prepare 0.1 M phosphate buffer (pH 8.0).

-

Plating: In a 96-well plate, add:

-

150 µL Phosphate Buffer.

-

20 µL Test Compound (various concentrations).

-

20 µL AChE Enzyme solution (0.2 U/mL).

-

-

Pre-Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).

-

Reaction Initiation: Add 10 µL of DTNB/ATCh mixture.

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Analysis: Calculate % Inhibition =

.

Mechanism of Action Diagram:

Figure 2: Mechanism of Ellman's Assay. The test compound inhibits AChE, preventing the hydrolysis of Acetylthiocholine into Thiocholine, thereby reducing the formation of the yellow colorimetric product.

Data Analysis & Reporting

Data integrity relies on robust statistical validation.

Quantitative Metrics[8]

-

IC50 / EC50: Calculated using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

-

Z-Factor (

): Must be

Reporting Table Template

| Assay Type | Cell Line / Target | Control Used | IC50 / MIC (µM) | Interpretation | |

| Cytotoxicity | HEK293 | Doxorubicin | > 100 | N/A | Non-toxic (Safe) |

| Antimicrobial | S. aureus | Vancomycin | 12.5 | 0.98 | Moderate Activity |

| Enzyme Inhibition | AChE | Donepezil | 5.4 | 0.99 | Hit Candidate |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53306788, 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid. Retrieved from [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Solubility protocols).

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard protocol for MIC determination).[3]

target identification for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

Technical Whitepaper: Target Deconvolution & Mechanism of Action Elucidation for the 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Scaffold

Executive Summary

The compound 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining a polar pyridine-carboxylic acid core with a lipophilic, sterically defined 3-methylpiperidine tail. While often utilized as a fragment in the synthesis of complex inhibitors (e.g., for Wnt/Porcupine or GPCR modulation), identifying the primary biological target of this specific chemotype requires a rigorous, orthogonal approach.

This guide details a self-validating workflow for target identification (Target ID), moving from in silico prediction to chemical proteomics and biophysical validation. We prioritize label-free methods (CETSA) and affinity-based mass spectrometry (AP-MS) to distinguish specific binding from promiscuous interactions.

Structural Analysis & Probe Design Strategy

Before initiating wet-lab experiments, we must analyze the molecule to determine suitable conjugation sites for chemical probes. The 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid structure presents two distinct domains:

-

The Recognition Domain (Piperidine-Pyridine): The 3-methyl group introduces chirality. If the hit was identified as a racemate, enantiomeric separation is the first step. The hydrophobic piperidine likely occupies a hydrophobic pocket.

-

The Functional Handle (Carboxylic Acid): The C4-carboxylic acid is the most accessible site for chemical modification (e.g., amide coupling).

Critical Decision Point: Does the carboxylic acid participate in the pharmacophore?

-

Experiment: Synthesize the methyl ester or simple amide (e.g., methylamide) and test in the phenotypic assay.

-

Outcome A: Activity is retained. Action: Use the carboxylate for linker attachment.

-

Outcome B: Activity is lost. Action: The carboxylate is critical (salt bridge). You must explore the 3-methyl position or the pyridine ring C3/C5 for functionalization, which requires more complex synthesis.

Table 1: Chemical Probe Design Matrix

| Probe Component | Chemical Choice | Rationale |

| Warhead | Parent Scaffold | Retains binding affinity to the target protein. |

| Linker | PEG-4 or PEG-6 | Provides water solubility and reduces steric clash between the bead/tag and the protein pocket. |

| Tag | Desthiobiotin | Allows for soft elution (using biotin) during affinity purification, reducing background from harsh acid/boil elution. |

| Control | Inactive Analog | A structural analog (e.g., regioisomer or enantiomer) that lacks biological activity, used to filter non-specific binders. |

Computational Prediction (In Silico)

Before consuming biological samples, utilize "Inverse Docking" to narrow the search space.

-

Methodology: Dock the ligand against the PDB (Protein Data Bank) scPDB subset (druggable cavities).

-

Focus Areas:

-

Kinase Hinge Regions: The pyridine nitrogen can act as a hydrogen bond acceptor (similar to known kinase inhibitors).

-

GPCR Allosteric Sites: Piperidine-pyridine motifs are common in GPR119 and S1P1 agonists.

-

Metalloenzymes: The carboxylic acid can chelate metal ions (Zn2+, Fe2+) in active sites (e.g., Histone Demethylases).

-

Chemical Proteomics: Affinity Pull-Down & MS

This is the core "Target ID" experiment. We utilize a SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) or TMT (Tandem Mass Tag) quantitative proteomics approach to differentiate true targets from background contaminants (e.g., heat shock proteins, tubulin).

Experimental Protocol: Quantitative Affinity Purification

-

Lysate Preparation:

-

Lyse relevant cell lines (where phenotypic activity was observed) in mild buffer (0.5% NP-40, PBS, Protease Inhibitors). Avoid harsh denaturants (SDS/Urea) that disrupt protein folding.

-

Centrifuge at 14,000 x g for 15 min at 4°C to clear debris.

-

-

Probe Incubation:

-

Divide lysate into two aliquots.

-

Sample A (Competition): Pre-incubate with 100x excess of free (unlabeled) parent compound for 1 hour. This blocks specific binding sites.

-

Sample B (Vehicle): Pre-incubate with DMSO.

-

-

Affinity Capture:

-

Add the Biotinylated Probe (from Table 1) to both samples. Incubate 2 hours at 4°C.

-

Add Streptavidin-coated magnetic beads. Rotate for 1 hour.

-

-

Washing & Elution:

-

Wash beads 3x with lysis buffer and 2x with PBS.

-

On-Bead Digestion: Perform trypsin digestion directly on beads.

-

-

TMT Labeling & MS Analysis:

-

Label peptides from Sample A and Sample B with distinct TMT tags.

-

Mix 1:1 and analyze via LC-MS/MS (Orbitrap).

-

-

Data Analysis:

-

Calculate the Ratio (Vehicle / Competition).

-

Target Criteria: Proteins with a high ratio (>2.0) indicate that the free compound successfully competed off the probe, verifying specific binding.

-

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

To validate the target in a label-free, intact cell environment, we use CETSA. This confirms the compound engages the target inside the cell, stabilizing it against heat denaturation.

CETSA Workflow Diagram

Figure 1: Cellular Thermal Shift Assay (CETSA) workflow for validating ligand-target engagement in intact cells.

CETSA Protocol Steps:

-

Treatment: Treat cells with the compound (5-10x EC50) or DMSO for 1 hour.

-

Heating: Divide cells into 8-10 aliquots. Heat each to a different temperature (gradient 37°C to 67°C) for 3 minutes.

-

Separation: Lyse cells (freeze-thaw) and centrifuge at 20,000 x g. Only folded, soluble proteins remain in the supernatant; denatured/aggregated proteins pellet out.

-

Detection: Analyze supernatants by Western Blot using an antibody against the candidate target identified in the MS screen.

-

Result: A shift in the melting curve (Tm) to a higher temperature in the treated sample confirms binding.

Functional Validation (CRISPR/RNAi)

The final pillar of truth is genetic validation. If Compound X kills cancer cells by inhibiting Protein Y, then knocking out Protein Y should:

-

Mimic the phenotype (kill the cells).

-

Render the cells resistant to Compound X (since the target is already gone, the drug has no effect, assuming no off-targets).

-

Experiment: Generate a CRISPR-Cas9 knockout of the identified target.

-

Readout: Compare dose-response curves of the compound in Wild-Type vs. KO cells.

References

-

Schirle, M., & Jenkins, J. L. (2016). Identifying compound efficacy targets in phenotypic drug discovery. Drug Discovery Today, 21(1), 82–89. Link

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. Link

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target deconvolution of phenotypic screens. Future Medicinal Chemistry, 7(2), 159–183. Link

In Silico Characterization and Therapeutic Profiling of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid

Abstract

This technical guide outlines a comprehensive in silico modeling framework for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid , a functionalized isonicotinic acid derivative. Given the structural pharmacophore—a pyridine core substituted with a carboxylic acid and a lipophilic piperidine ring—this molecule represents a classic scaffold for metalloenzyme inhibition (e.g., Histone Demethylases, KDMs) or Kinase Type II inhibition . This guide details the protocols for Quantum Mechanical (QM) conformational analysis, molecular docking, molecular dynamics (MD) simulations, and ADMET profiling, providing a roadmap for researchers to evaluate its potential as a lead compound.

Molecular Architecture & Quantum Mechanical Profiling

The first critical step in modeling this compound is establishing its ground-state geometry and electronic distribution, particularly the conformational flexibility of the 3-methylpiperidine ring and the ionization state of the carboxylic acid.

Ligand Preparation and Conformational Analysis

The 3-methylpiperidine moiety introduces chirality and conformational isomerism (chair vs. boat). The methyl group at the C3 position of the piperidine ring prefers an equatorial orientation to minimize 1,3-diaxial interactions, but the N-linkage to the pyridine ring introduces steric strain that must be modeled accurately.

Protocol:

-

Structure Generation: Generate the 2D structure and convert to 3D. Treat the carboxylic acid as deprotonated (carboxylate, COO⁻) if modeling at physiological pH (7.4), or protonated (COOH) if modeling the neutral species for membrane permeability.

-

DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT).

-

Functional/Basis Set: B3LYP/6-311G++(d,p) is recommended for organic drug-like molecules to capture electronic polarization effects.

-

Solvation Model: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water as the solvent.

-

-

Frequency Calculation: Confirm the stationary point is a true minimum (no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

-

HOMO Location: Likely localized on the piperidine nitrogen and the pyridine ring, indicating nucleophilic character.

-

LUMO Location: Likely localized on the carboxyl group and pyridine ring, indicating electrophilic susceptibility.

-

Significance: The HOMO-LUMO gap (

) correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity, relevant for covalent inhibition strategies or metabolic stability prediction.

Target Mapping & Binding Dynamics (Case Study: KDM5B Inhibition)

Isonicotinic acid derivatives are established privileged scaffolds for inhibiting JmjC-domain containing Histone Demethylases (e.g., KDM5B/Jarid1B) . The carboxylic acid moiety acts as a bidentate chelator of the active site Fe(II) ion, while the pyridine ring engages in

Molecular Docking Protocol

Target Selection: Human KDM5B (PDB ID: 5A1F or similar).

Workflow:

-

Protein Preparation:

-

Remove crystallographic water molecules (except those coordinating the Fe(II) ion).

-

Add hydrogens and assign bond orders using the OPLS4 force field.

-

Ensure the active site Fe(II) ion is restrained with a charge of +2.

-

-

Grid Generation: Define the binding box centered on the Fe(II) ion (approx. 20 ų box).

-

Docking Strategy (Glide XP / AutoDock Vina):

-

Constraints: Apply a metal coordination constraint to force the carboxylic acid oxygen atoms within 2.5 Å of the Fe(II) ion.

-

Sampling: Generate 50 poses; cluster by RMSD (2.0 Å tolerance).

-

-

Scoring: Evaluate poses based on Chelation Energy, H-bonds (with Lys/Tyr residues in the pocket), and Hydrophobic fit of the piperidine ring.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to assess the stability of the Ligand-Fe(II) interaction and the conformational entropy of the piperidine ring within the pocket.

Protocol:

-

System Setup: Solvate the Protein-Ligand complex in an orthorhombic box of TIP3P water (buffer distance 10 Å). Neutralize with Na⁺/Cl⁻ ions (0.15 M).

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Equilibration:

-

NVT ensemble (300 K) for 1 ns (restrained backbone).

-

NPT ensemble (1 atm) for 1 ns (restrained backbone).

-

-

Production Run: 100 ns unconstrained simulation.

-

Analysis Metrics:

-

RMSD: Ligand stability relative to the protein backbone.

-

Interaction Fingerprints: Frequency of Fe-O coordination and H-bonds over time.

-

MM-GBSA: Calculate the binding free energy (

) from the trajectory snapshots.

-

Physicochemical & ADMET Profiling

The "3-methylpiperidin-1-yl" group significantly alters the physicochemical profile of the parent isonicotinic acid, increasing lipophilicity and potentially improving membrane permeability.

Key Predicted Parameters:

| Parameter | Prediction Method | Target Range | Interpretation |

| LogP (Lipophilicity) | Consensus (average of iLogP, XLogP3) | 1.5 – 3.0 | The piperidine ring increases LogP, aiding cell penetration compared to bare isonicotinic acid. |

| pKa (Acidic) | DFT / Hammett Equation | ~3.5 – 4.5 | The carboxyl group is ionized at physiological pH. |

| pKa (Basic) | DFT / Hammett Equation | ~2.5 – 3.5 | Pyridine nitrogen is weakly basic; Piperidine nitrogen is an amide-like aniline analog (conjugated to pyridine), reducing basicity. |

| TPSA | Topological Calculation | < 140 Ų | Good oral bioavailability potential. |

| BBB Permeability | QSAR (LogBB) | Low to Moderate | Carboxylic acids generally have poor BBB penetration unless transported. |

Visualized Workflows

Computational Modeling Pipeline

The following diagram illustrates the step-by-step workflow for characterizing the molecule.

Caption: End-to-end computational workflow for characterizing 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid, from QM optimization to ADMET prediction.

Mechanism of Action (Hypothetical KDM Inhibition)

This diagram details the specific binding mode hypothesized for this scaffold.

Caption: Hypothesized binding mode: Carboxylate chelates Fe(II), while the piperidine ring occupies the hydrophobic pocket.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews. Link

-

Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc. (Standard reference for DFT protocols). Link

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

-

Horton, J. R., et al. (2016). "Structural Basis for KDM5A Histone Demethylase Inhibition by Diverse Scaffolds." Cell Chemical Biology. (Context for pyridine carboxylic acid binding).[4] Link

-

Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

enzyme inhibition assay using 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

Application Note & Protocol

Characterization of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a Novel Enzyme Inhibitor: Assay Development and Mechanistic Insights

Introduction

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] These compounds have been successfully developed as inhibitors for various enzyme classes, including kinases, proteases, and metabolic enzymes, highlighting their versatility in drug design.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust enzyme inhibition assay for novel compounds, using 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a primary example.

Enzyme inhibitors are fundamental to modern drug discovery, enabling the targeted modulation of pathological pathways.[3] The process of characterizing a new inhibitor involves a multi-step approach, beginning with the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and followed by a deeper investigation into its mechanism of action (MOA).[4][5] Understanding the MOA is critical for lead optimization, providing insights into how the inhibitor interacts with the enzyme and how its effects might be modulated by the presence of the natural substrate.[4]

This document will guide the user through the essential phases of enzyme inhibitor characterization:

-

Part 1: Assay Principle and Design. A discussion of the theoretical framework and practical considerations for setting up a reliable enzyme assay.

-

Part 2: Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax). A step-by-step guide to characterizing the baseline enzyme activity.

-

Part 3: Protocol for IC50 Determination. A detailed workflow for quantifying the inhibitory potency of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.

-

Part 4: Protocol for Mechanism of Action Studies. Advanced experimental design to elucidate the mode of inhibition (e.g., competitive, non-competitive).

For the purpose of this guide, we will use a generic serine protease as a model enzyme, given that related structures have shown activity against proteases like human neutrophil elastase.[6] The principles and protocols described herein are, however, broadly applicable to a wide range of enzyme classes with appropriate modifications to the substrate and buffer conditions.

Part 1: Assay Principle and Design

The foundation of any inhibitor characterization is a robust and reproducible enzyme assay.[3] The principle of an enzyme inhibition assay is to measure the enzymatic activity in the presence and absence of the test compound.[7] A decrease in the measured activity in the presence of the compound indicates inhibition.

Selection of Enzyme and Substrate

The choice of enzyme and substrate is paramount. For this application note, we will consider a generic serine protease. A suitable substrate for a serine protease is one that, upon cleavage, releases a chromogenic or fluorogenic molecule, allowing for continuous monitoring of the reaction progress using a spectrophotometer or fluorometer. A common choice is a peptide substrate conjugated to p-nitroaniline (pNA), which is colorless when part of the substrate but releases a yellow color (detectable at 405 nm) upon enzymatic cleavage.

Importance of Initial Velocity Conditions

To accurately determine kinetic parameters, it is crucial to measure the initial reaction velocity (V₀).[8] This is the rate of the reaction before significant substrate depletion or product accumulation occurs, which could lead to feedback inhibition or a change in the reverse reaction rate.[8] In practice, this means using only the linear portion of the reaction progress curve for rate calculations.

Assay Buffer and Conditions

Enzyme activity is highly dependent on pH, temperature, and ionic strength. The assay buffer should be optimized to ensure the enzyme is stable and exhibits optimal activity. A typical starting point for many proteases is a buffer at physiological pH, such as 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. The assay temperature should also be controlled, typically at 25°C or 37°C.

Part 2: Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

Before evaluating an inhibitor, it is essential to characterize the baseline kinetics of the enzyme with its substrate.[9][10] The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[10]

Reagents and Materials

| Reagent/Material | Supplier | Catalog No. |

| Serine Protease (e.g., Trypsin) | Sigma-Aldrich | T1426 |

| Chromogenic Substrate | Bachem | 4018330 |

| Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) | In-house preparation | N/A |

| 96-well microplate, clear, flat-bottom | Corning | 3596 |

| Microplate reader | Molecular Devices | SpectraMax M5 |

| 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | Custom synthesis or commercial vendor | N/A |

| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 |

Experimental Workflow

Figure 1. Workflow for determining enzyme kinetic parameters.

Step-by-Step Protocol

-

Prepare a Substrate Dilution Series: Prepare a 2-fold serial dilution of the chromogenic substrate in assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range (e.g., 1 µM to 1 mM) should be tested.

-

Prepare the 96-well Plate:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the appropriate substrate dilution to each well. Each concentration should be tested in triplicate. Include wells with buffer only as a blank.

-

-

Equilibrate the Plate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.

-

Initiate the Reaction: Add 25 µL of a pre-determined concentration of the enzyme to each well to start the reaction. The final enzyme concentration should be chosen such that the reaction proceeds linearly for at least 10-15 minutes.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial velocity (V₀) from the slope of the linear portion of the curve.

-

Plot V₀ as a function of substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.

-

Part 3: Protocol for IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] It is a key measure of the inhibitor's potency.

Experimental Workflow

Figure 2. Workflow for IC50 determination.

Step-by-Step Protocol

-